molecular formula C21H13Cl2FN4O2 B1679525 Ronomilast CAS No. 418794-42-0

Ronomilast

Numéro de catalogue: B1679525
Numéro CAS: 418794-42-0
Poids moléculaire: 443.3 g/mol
Clé InChI: JERXUPDBWDWFCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Ronomilast implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et de catalyseurs comme le palladium sur carbone .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie. Le produit final est obtenu sous forme de poudre blanche à blanc cassé, qui est ensuite formulée pour diverses applications de recherche .

Analyse Des Réactions Chimiques

Types de réactions

Le Ronomilast subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

    Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits déchlorés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme phosphodiestérase 4. Cette inhibition conduit à une augmentation des niveaux intracellulaires d'adénosine monophosphate cyclique, ce qui module à son tour divers processus cellulaires tels que l'inflammation et la réponse immunitaire. Les cibles moléculaires du this compound comprennent les cellules immunitaires telles que les neutrophiles et les macrophages, ainsi que les cellules structurelles telles que les cellules épithéliales .

Applications De Recherche Scientifique

Roflumilast is a phosphodiesterase-4 (PDE4) inhibitor with anti-inflammatory properties, investigated for various clinical applications . PDE4 inhibitors like roflumilast have potential protective effects against inflammation and vascular diseases .

Roflumilast: Clinical Applications and Anti-inflammatory Mechanisms

Roflumilast is considered an effective anti-inflammatory drug for regulating airway inflammation . It functions by inducing heme oxygenase-1 (HO-1) expression and inhibiting NF-κB, p38 mitogen-activated protein kinases (MAPK), and JNK activation, which suppresses the production of TNF-α and reduces inflammation in macrophages . Studies using ovalbumin (OVA)-induced airway inflammation models in guinea pigs have shown that roflumilast can reduce specific airway resistance and decrease circulating leukocytes and eosinophils, which is associated with reduced concentrations of IL-4, IL-5, and TNF-α .

Effects on Airway Remodeling and Hyperreactivity

Airway remodeling, which is associated with irreversible or partially reversible airway obstruction in asthma, can be inhibited by roflumilast . In OVA-induced asthmatic mice, roflumilast has demonstrated the ability to inhibit airway inflammation, airway remodeling, and airway hyperreactivity (AHR) .

Impact on Vascular Function

Roflumilast can reduce neointimal formation after femoral artery vascular injury by inhibiting the expression of VCAM-1 and histone methylation in an Epac-dependent manner . Additionally, it reduces IL-6 and MCP-1 expression, inhibits cell proliferation, and alleviates pulmonary vascular remodeling and pulmonary hypertension induced by chronic hypoxia or monocrotaline .

Clinical Trials and Efficacy

Clinical trials have indicated that roflumilast can suppress airway inflammation, improve lung function in COPD patients, and reduce disease exacerbation . A phase II/III, double-blind, randomized study reported that roflumilast significantly increased forced expiratory volume in 1 second (FEV1) and improved airway inflammation in asthma patients .

Adverse Effects

Despite its benefits, roflumilast is known to have adverse effects that can reduce patient compliance . Randomized clinical trials have reported adverse events such as diarrhea, nausea, headache, weight loss, urinary tract infection, and psychiatric disturbance .

Role of Cytochrome P450

The isoenzymes of cytochrome P450 (CYP450) play a vital role in converting roflumilast to its active metabolite, suggesting that CYP450 inducers are not recommended for co-administration .

Applications Beyond Respiratory Diseases

Roflumilast has shown promise in treating acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), which are characterized by immune cell transmigration, activation, and hypoxemia . It has improved lung functions in rabbit models of saline lavage-induced ALI and alleviated pulmonary fibrosis and vascular remodeling in bleomycin-induced lung injury .

Ulcerative Colitis

In a study involving rats with dextran sulfate sodium (DSS)-induced ulcerative colitis (UC), roflumilast attenuated inflammation by elevating cAMP and downregulating inducible nitric oxide synthase (iNOS) expression . Roflumilast at 5 mg/kg/day improved colon histologic scores, prevented weight loss, and decreased colon length, while also suppressing the production of inflammatory mediators and colon MPO activity .

Atopic Dermatitis

A phase IIa randomized trial (NCT01856764) assessed the efficacy and safety of 0.5% roflumilast cream on atopic dermatitis (AD) patients . However, the trial found no significant changes in SCORAD, TEWL, and pruritus after topical application of roflumilast cream twice daily for up to 15 days; some patients reported adverse events such as application site pain, arthralgia, and nasopharyngitis .

Table: Summary of Roflumilast Applications and Effects

ApplicationModel/StudyEffects
Airway InflammationOVA-induced airway inflammation in guinea pigsReduces airway resistance, decreases leukocytes and eosinophils, reduces IL-4, IL-5, and TNF-α
Airway Remodeling/HyperreactivityOVA-induced asthmatic miceInhibits airway inflammation, remodeling, and hyperreactivity
Vascular InjuryFemoral artery vascular injuryReduces neointimal formation by inhibiting VCAM-1 expression and histone methylation
Pulmonary HypertensionChronic hypoxia or monocrotaline-inducedReduces IL-6 and MCP-1 expression, inhibits cell proliferation, alleviates pulmonary vascular remodeling
COPDClinical trialsSuppresses airway inflammation, improves lung function, reduces disease exacerbation
AsthmaPhase II/III clinical trialIncreases FEV1, improves airway inflammation
Acute Lung Injury (ALI)Saline lavage-induced rabbit modelImproves lung functions
Pulmonary FibrosisBleomycin-induced lung injuryAlleviates pulmonary fibrosis and vascular remodeling
Ulcerative Colitis (UC)DSS-induced UC in ratsAttenuates inflammation, elevates cAMP, downregulates iNOS expression, improves colon histology, prevents weight loss, decreases colon length
Atopic Dermatitis (AD)Phase IIa clinical trial (0.5% roflumilast cream)No significant changes in SCORAD, TEWL, and pruritus; some adverse events reported

Mécanisme D'action

Ronomilast exerts its effects by inhibiting the enzyme phosphodiesterase 4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate levels, which in turn modulates various cellular processes such as inflammation and immune response. The molecular targets of this compound include immune cells like neutrophils and macrophages, as well as structural cells like epithelial cells .

Activité Biologique

Ronomilast, a phosphodiesterase-4 (PDE4) inhibitor, is under investigation for its potential therapeutic applications in various inflammatory diseases, particularly chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, clinical findings, and safety profile.

This compound exerts its biological activity primarily through the inhibition of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By increasing cAMP levels, this compound enhances anti-inflammatory signaling pathways, which leads to:

  • Inhibition of pro-inflammatory cytokines : this compound has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models of inflammation .
  • Reduction of leukocyte infiltration : The compound effectively reduces the infiltration of neutrophils and eosinophils into inflamed tissues, contributing to its anti-inflammatory effects .
  • Regulation of immune responses : this compound modulates T cell responses and promotes the expression of anti-inflammatory factors like IL-10 .

COPD and Asthma

Clinical trials have demonstrated the efficacy of this compound in improving lung function and reducing exacerbations in patients with COPD and asthma. Key findings include:

  • Improvement in Forced Expiratory Volume (FEV1) : In a Phase II study involving COPD patients, this compound significantly increased FEV1 compared to placebo .
  • Reduction in exacerbation rates : A one-year study indicated a decrease in exacerbation rates among patients treated with this compound .
Study TypePopulationDose (mg/day)FEV1 ImprovementExacerbation Reduction
Phase IICOPD Patients25-100SignificantYes
Phase IIIAsthma Patients20SignificantYes

Psoriasis

This compound is also being explored for its potential in treating psoriasis. Early studies suggest that it may reduce the severity of skin lesions by modulating inflammatory pathways involved in skin pathology.

Safety Profile

This compound has been generally well tolerated in clinical trials. Reported adverse effects include:

  • Gastrointestinal disturbances : Nausea and diarrhea were common but manageable.
  • Psychiatric effects : Some patients reported mood changes, though these were less frequent compared to other PDE4 inhibitors like roflumilast .
Adverse EventIncidence (%)
Nausea9.5
Diarrhea7.0
Headache5.0
Weight Loss3.0

Comparative Studies

This compound has shown comparable efficacy to roflumilast with a potentially improved side effect profile. In preclinical studies, both compounds exhibited similar reductions in lung neutrophil counts at equivalent doses; however, this compound demonstrated a broader therapeutic window with fewer gastrointestinal side effects .

Propriétés

Numéro CAS

418794-42-0

Formule moléculaire

C21H13Cl2FN4O2

Poids moléculaire

443.3 g/mol

Nom IUPAC

N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]-2-oxoacetamide

InChI

InChI=1S/C21H13Cl2FN4O2/c22-16-8-25-9-17(23)18(16)27-21(30)19(29)15-11-28(20-14(15)2-1-7-26-20)10-12-3-5-13(24)6-4-12/h1-9,11H,10H2,(H,25,27,30)

Clé InChI

JERXUPDBWDWFCF-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N(C=C2C(=O)C(=O)NC3=C(C=NC=C3Cl)Cl)CC4=CC=C(C=C4)F

SMILES canonique

C1=CC2=C(N=C1)N(C=C2C(=O)C(=O)NC3=C(C=NC=C3Cl)Cl)CC4=CC=C(C=C4)F

Apparence

Solid powder

Key on ui other cas no.

418794-42-0

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ELB353;  ELB-353;  ELB 353;  Elbimilast;  Ronomilast.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ronomilast
Reactant of Route 2
Reactant of Route 2
Ronomilast
Reactant of Route 3
Reactant of Route 3
Ronomilast
Reactant of Route 4
Ronomilast
Reactant of Route 5
Reactant of Route 5
Ronomilast
Reactant of Route 6
Reactant of Route 6
Ronomilast

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.